1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one
Description
Properties
CAS No. |
61639-29-0 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H16O3/c1-21-19-12-11-16(15-9-5-6-10-17(15)19)18(20)13-22-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
InChI Key |
PWVHNVWZDUDPOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, particularly as a tubulin polymerization inhibitor.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE, particularly in its anticancer applications, involves the inhibition of tubulin polymerization. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Chalcone Derivatives
Chalcone 81, a derivative synthesized from 1-(4-Methoxynaphthalen-1-yl)ethan-1-one, demonstrates significantly enhanced anticancer activity. For example:
- Prostate cancer (DU145) : Chalcone 81 exhibits an IC50 of 3.45 ± 0.35 µM, ~200-fold more potent than colchicine .
- Cervical cancer (HeLa) : IC50 of 8.89 ± 0.68 µM, ~100-fold greater potency than colchicine .
- Selectivity: Similar cytotoxicity to colchicine in normal liver cells (LO2, IC50 = 5.53 ± 0.92 µM) .
The addition of the chalcone scaffold (α,β-unsaturated ketone) enhances binding to tubulin, explaining its superior activity compared to the parent naphthyl ketone .
Aryloxyacetic Acid Derivatives (I1 and I2)
These herbicidal compounds share the 2-phenoxyethan-1-one core but differ in substituents:
- I1 : Features a cyclopropyl-pyrazole group. High yield (90%) and robust NMR/MS data confirm its stability .
- I2 : Incorporates a trifluoromethyl group, enhancing hydrophobicity. Yield: 93%, with distinct <sup>13</sup>C NMR peaks at δ 192.08 (carbonyl) and 159.70 (trifluoromethyl) .
| Compound | Substituents | Application | Key Data | Reference |
|---|---|---|---|---|
| I1 | Cyclopropyl, hydroxy, methyl | Herbicidal | Yield: 90%; HRMS: 273.11617 | |
| I2 | Trifluoromethyl, hydroxy | Herbicidal | Yield: 93%; HRMS: 301.07218 |
The trifluoromethyl group in I2 likely improves membrane permeability, a key factor in herbicidal activity .
Pyrimidine Derivatives (5a-5s)
These compounds integrate the 4-methoxynaphthalen-1-yl group into a pyrimidine scaffold, targeting tubulin polymerization:
Triazole Derivatives (Compound 10)
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (Compound 10) shows exceptional antimicrobial activity, surpassing reference drugs like ampicillin and vancomycin . The triazole ring enhances π-π stacking and hydrogen bonding with bacterial targets .
Lignin Model Compounds
The title compound’s β-O-4 linkage is pivotal in lignin studies, contrasting with herbicidal or anticancer analogs. Its crystal structure (space group, bond lengths) provides insights into lignin degradation pathways .
Physicochemical and Structural Comparisons
NMR and Crystallography
Biological Activity
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant and Anxiolytic Effects : The compound has shown promise as a potential antidepressant and anxiolytic agent, with studies revealing its ability to interact with serotonin receptors (5-HT1A) and adrenergic receptors, which are crucial for mood regulation .
- Anti-Cancer Properties : It has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 5.67 ± 0.57 µM against the Huh7 hepatocellular carcinoma cell line, indicating its potential as an anti-cancer drug .
The biological activity of this compound can be attributed to its structural features, particularly the phenoxy group. The following mechanisms have been identified:
- Receptor Interaction : The compound acts as a partial agonist at the 5-HT1A receptor, which is implicated in anxiety and depression. Its binding affinity was confirmed through various in vitro assays .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that this compound can arrest the cell cycle in the S phase and induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antidepressant | Mouse model (EPM test) | N/A | 5-HT1A receptor partial agonism |
| Anxiolytic | Mouse model (Open Field test) | N/A | 5-HT1A receptor interaction |
| Anti-Cancer | Huh7 hepatocellular carcinoma | 5.67 ± 0.57 | Cell cycle arrest and apoptosis induction |
| Neuroprotective | NMDA lesion-induced rats | N/A | Reduction of neurodegeneration |
Detailed Findings
- Antidepressant Activity : In a series of behavioral tests conducted on mice, the compound exhibited significant anxiolytic effects, suggesting its potential use in treating anxiety disorders. The elevated plus maze (EPM) and open field tests confirmed these findings .
- Anti-Cancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including MCF7 breast cancer cells and HT-29 colon cancer cells. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle .
- Neuroprotective Effects : In models of neurodegeneration, particularly those induced by NMDA lesions, the compound showed a capacity to mitigate neuronal damage, suggesting its role in neuroprotection .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via a one-step Friedel-Crafts acylation using phenol derivatives and 4-methoxynaphthalene precursors. For example, reacting 4-methoxynaphthalen-1-yl bromide with phenoxyacetyl chloride in the presence of Lewis acids (e.g., ZnCl₂) in glacial acetic acid under reflux (8–12 hours) yields the product. Solvent choice (e.g., ethanol vs. acetic acid) and catalyst loading significantly affect yield, with optimized conditions achieving >70% purity post-recrystallization .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Answer : Key techniques include:
- X-ray crystallography : Monoclinic P21/c space group with lattice parameters Å, Å, Å, and .
- NMR : NMR in (CD₃)₂SO confirms the β-O-4 aryl ether linkage, with distinct peaks for the methoxy group (~55 ppm) and carbonyl carbon (~195 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 242.26 (C₁₅H₁₄O₃) .
Q. What are the primary applications of this compound in lignin and biomaterials research?
- Answer : As a β-O-4 lignin model compound, it is used to study lignin degradation mechanisms, oxidative stability, and enzymatic cleavage (e.g., by lignin peroxidase). Its layered crystal packing, stabilized by van der Waals forces, also informs biomaterial design for sustainable polymers .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
- Answer : Single-crystal X-ray diffraction (SCXRD) reveals planar geometry at the ketone moiety and dihedral angles (~15°) between naphthalene and phenyl rings. Discrepancies in computational models (e.g., DFT-optimized structures) are resolved by comparing experimental bond lengths (e.g., C=O at 1.21 Å) and torsion angles with theoretical values . Refinement using SHELXL software (R₁ = 0.0410) ensures accuracy .
Q. What mechanistic insights guide the optimization of its synthetic scalability?
- Answer : Key factors include:
- Catalyst selection : ZnCl₂ enhances electrophilic substitution but requires strict moisture control.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification.
- Temperature : Reflux above 100°C accelerates acyl transfer but risks side reactions (e.g., demethylation). Parallel microreactor screening is recommended for scalable protocols .
Q. How does substituent variation (e.g., methoxy vs. hydroxy groups) alter biological activity?
- Answer : Comparative studies with analogs (e.g., 1-(4-hydroxynaphthalen-1-yl)-2-phenoxyethan-1-one) show that methoxy groups enhance lipid solubility and membrane permeability, while hydroxy groups increase hydrogen-bonding potential. Molecular docking reveals methoxy derivatives exhibit stronger hydrophobic interactions with enzymes like cytochrome P450 .
Q. What strategies mitigate challenges in obtaining high-purity crystals for X-ray analysis?
- Answer : Recrystallization from ethyl acetate at 4°C yields thin, plate-like crystals (0.11 × 0.10 × 0.09 mm) suitable for SCXRD. Slow evaporation under nitrogen minimizes solvent inclusion. Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) ensures high-resolution diffraction (θmax = 25.0°) .
Methodological Notes
- Contradiction Management : Conflicting NMR data (e.g., solvent-induced shifts) are resolved by cross-validating with FT-IR (C=O stretch at ~1680 cm⁻¹) and HPLC purity checks .
- Software Tools : SHELX programs are preferred for crystallographic refinement , while Gaussian 16 aids in computational modeling of reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
